

Potential Research Areas Involving 1-Aminocyclohexanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **1-Aminocyclohexanecarbonitrile**

Cat. No.: **B112763**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclohexanecarbonitrile, a versatile bifunctional molecule, presents a promising scaffold for the development of novel therapeutics and advanced materials. This technical guide explores potential research avenues centered around this compound, providing a comprehensive overview of its synthesis, chemical properties, and prospective applications. Detailed experimental protocols for its synthesis and derivatization are outlined, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document delves into the medicinal chemistry potential of **1-aminocyclohexanecarbonitrile** derivatives, particularly in the fields of oncology and neurology, supported by quantitative data from analogous structures. The guide also explores its utility as a monomer in the synthesis of novel polyamides, opening avenues for new materials with unique properties. This whitepaper aims to serve as a foundational resource for researchers seeking to unlock the full potential of **1-aminocyclohexanecarbonitrile** in their respective fields.

Introduction

1-Aminocyclohexanecarbonitrile (CAS No. 5496-10-6) is a cyclic α -aminonitrile characterized by a cyclohexane ring bearing both an amino and a nitrile functional group attached to the same carbon atom.^[1] This unique structural arrangement imparts a high

degree of reactivity and versatility, making it an attractive starting material for a wide range of chemical transformations. Its structural relationship to key intermediates in the synthesis of pharmaceuticals, such as the anticonvulsant gabapentin, underscores its significance in medicinal chemistry. Moreover, the presence of two reactive functional groups positions it as a valuable monomer for the development of novel polymers. This guide provides an in-depth exploration of the research opportunities surrounding this intriguing molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **1-aminocyclohexanecarbonitrile** is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of **1-aminocyclohexanecarbonitrile** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ N ₂	[2]
Molecular Weight	124.18 g/mol	[2]
IUPAC Name	1-aminocyclohexane-1-carbonitrile	[2]
Boiling Point	236.2 °C at 760 mmHg	N/A
Exact Mass	124.100048391 Da	[2]

Spectroscopic Characterization

The structural elucidation of **1-aminocyclohexanecarbonitrile** and its derivatives relies on various spectroscopic techniques.

- **¹H NMR:** The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons, typically in the range of 1.2-2.0 ppm. The two protons of the amino group

would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will provide distinct signals for each of the carbon atoms in the molecule. The quaternary carbon attached to the amino and nitrile groups is expected to have a characteristic chemical shift. The nitrile carbon will also have a distinct resonance in the downfield region. A published study reports the ^{13}C NMR spectrum of **1-aminocyclohexanecarbonitrile**.[\[1\]](#)

The FTIR spectrum of **1-aminocyclohexanecarbonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.[\[3\]](#)[\[4\]](#)

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Amine (N-H)	Stretching	3200-3500 (broad)
Nitrile (C≡N)	Stretching	2210-2260 (sharp, medium intensity)
Alkane (C-H)	Stretching	2850-2960

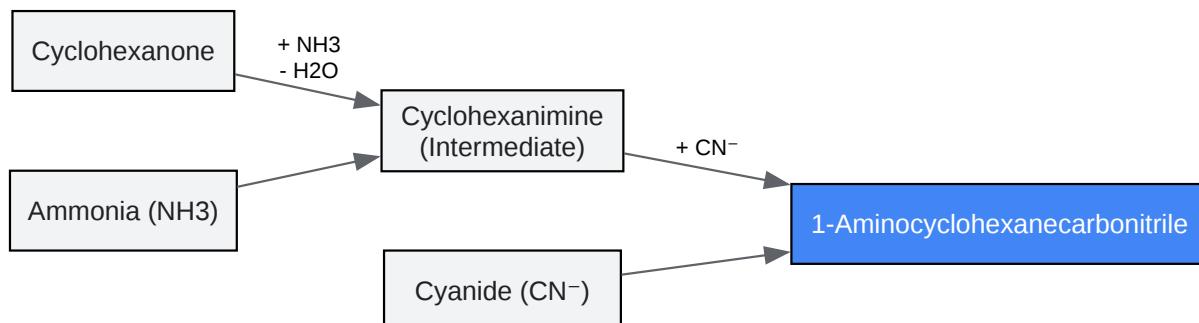
Electron ionization mass spectrometry (EI-MS) of **1-aminocyclohexanecarbonitrile** would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 124$. The fragmentation pattern would likely involve the loss of the amino group (-NH₂) or the nitrile group (-CN), as well as fragmentation of the cyclohexane ring.[\[5\]](#)[\[6\]](#)

Synthesis of **1-Aminocyclohexanecarbonitrile**

The most common and efficient method for the synthesis of α -aminonitriles, including **1-aminocyclohexanecarbonitrile**, is the Strecker synthesis.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), a source of ammonia, and a cyanide source.[\[8\]](#) The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion.[\[7\]](#)



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Caption: Strecker synthesis of **1-Aminocyclohexanecarbonitrile**.

Experimental Protocol: Strecker Synthesis

This protocol provides a general procedure for the synthesis of **1-aminocyclohexanecarbonitrile**.^{[7][10]}

Materials:

- Cyclohexanone
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)^[7]
- Methanol (MeOH) or another suitable solvent
- Water
- Hydrochloric acid (HCl) for pH adjustment (optional)
- Diethyl ether or other extraction solvent

Procedure:

- In a well-ventilated fume hood, dissolve ammonium chloride in water.

- Add cyclohexanone to the aqueous ammonium chloride solution and stir vigorously.
- In a separate flask, dissolve sodium cyanide in water.
- Slowly add the sodium cyanide solution to the cyclohexanone/ammonium chloride mixture while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
- Continue stirring the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, extract the product with an organic solvent such as diethyl ether.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude **1-aminocyclohexanecarbonitrile**.
- The crude product can be purified by distillation under reduced pressure or by column chromatography.

Safety Precautions:

- Cyanide is extremely toxic. All manipulations involving sodium or potassium cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). A cyanide antidote kit should be readily available.
- Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas. Avoid acidic conditions during the reaction and workup unless specifically required and with extreme caution.

Potential Research Areas in Medicinal Chemistry

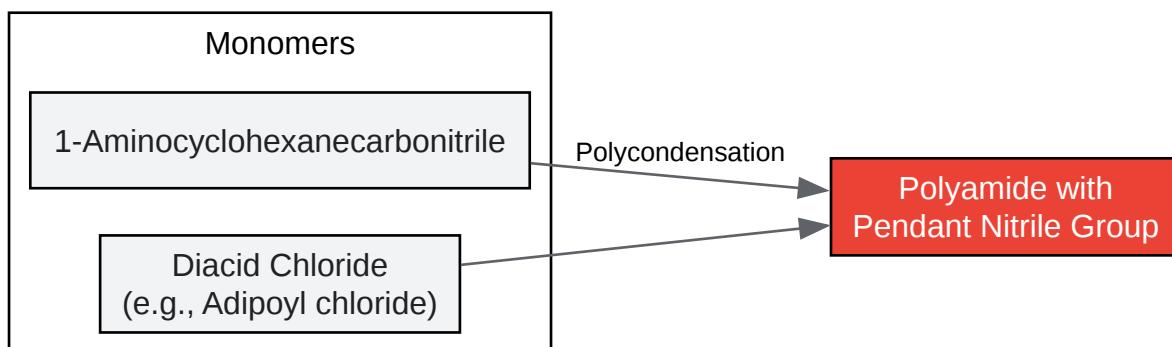
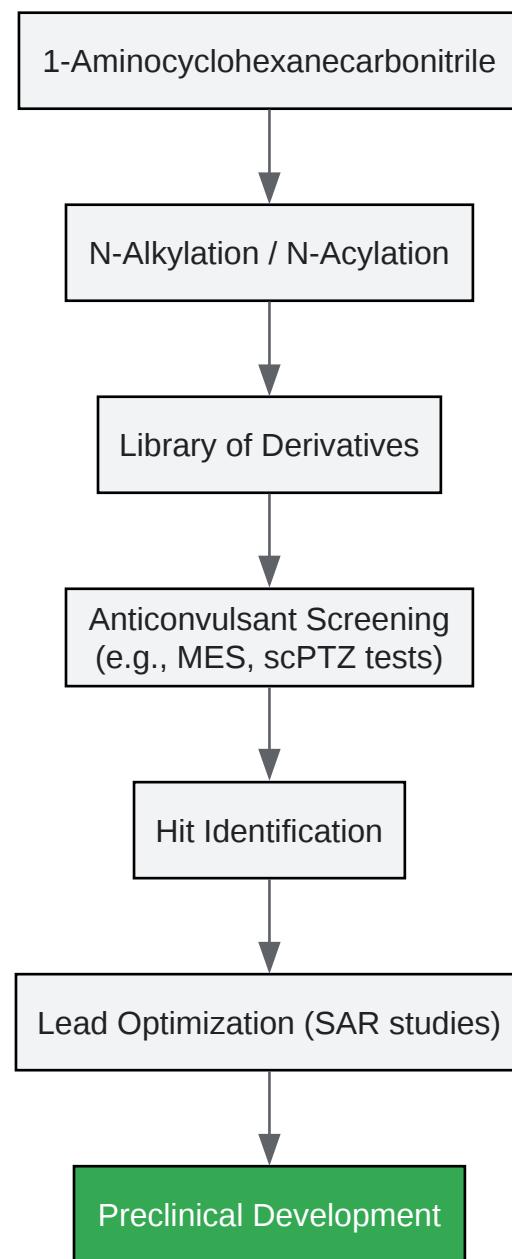
The unique structure of **1-aminocyclohexanecarbonitrile** makes it a valuable starting point for the synthesis of a diverse range of biologically active molecules.

Development of Novel Anticonvulsant Agents

Given the structural similarity of **1-aminocyclohexanecarbonitrile** to precursors of gabapentin, a widely used anticonvulsant, a significant area of research is the synthesis and

evaluation of its derivatives for anticonvulsant activity.[\[11\]](#) Research could focus on N-alkylation or N-acylation of the amino group to explore the structure-activity relationship (SAR).

Proposed Experimental Workflow:



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